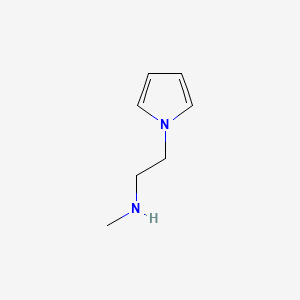

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

概要

説明

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12N2 It is a nitrogen-containing heterocyclic compound that features a pyrrole ring

作用機序

Target of Action

The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It has been suggested that the compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations . This suggests that the compound may play a role in the synthesis of complex heterocyclic structures.

生化学分析

Biochemical Properties

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to their activation or inhibition. These binding interactions can result in changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes is essential for its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization, accumulation, and overall distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine typically involves the reaction of pyrrole with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Types of Reactions

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-2-(1H-pyrrol-1-yl)ethanone.

Reduction: Reduction reactions can convert the compound into N-methyl-2-(1H-pyrrol-1-yl)ethanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-methyl-2-(1H-pyrrol-1-yl)ethanone.

Reduction: N-methyl-2-(1H-pyrrol-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine involves several methods, including its reaction with aldehydes to form chiral structures. The compound can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through N-acyliminium cation aromatic cyclizations with 2-formylbenzoic acids or 2-acetylbenzoic acid .

Antihypertensive Agents

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant activity as mineralocorticoid receptor antagonists. These compounds are being studied for their potential use in treating hypertension and diabetic nephropathy .

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurological disorders due to its ability to interact with various receptors in the brain.

Mineralocorticoid Receptor Antagonism

A study demonstrated that certain pyrrole derivatives showed promising results in antagonizing mineralocorticoid receptors, which are implicated in hypertension. The research highlighted the importance of structural modifications to enhance efficacy and reduce side effects .

Synthesis of Chiral Structures

Another investigation focused on synthesizing chiral structures containing this compound and evaluating their hydrogen bond donor capabilities. The study found that these compounds exhibited excellent H-bond donor properties, making them suitable for applications in asymmetric synthesis and catalysis .

類似化合物との比較

Similar Compounds

2-(1H-Pyrrol-1-yl)ethanamine: Similar structure but lacks the N-methyl group.

N-Methyl-1-(1H-pyrrol-2-yl)ethanamine: Similar structure but with a different substitution pattern on the pyrrole ring

Uniqueness

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

生物活性

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine, also known as N-methylpyrrole ethanamine, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 128.22 g/mol. Its structure features a pyrrole ring attached to an ethanamine chain, contributing to its unique chemical properties.

Key Properties:

- Molecular Formula:

- Molecular Weight: 128.22 g/mol

- Functional Group: Amine

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of Pyrrole: This involves the reaction of pyrrole with methyl iodide in the presence of a base.

- Reductive Amination: Utilizing aldehydes or ketones with the corresponding amines under reducing conditions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Neuroprotective Effects

Studies have highlighted its potential neuroprotective properties, suggesting interactions with neurotransmitter systems that could be beneficial in treating neurological disorders. For instance, it may modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Antioxidant Activity

The compound has shown promise as an antioxidant, potentially scavenging free radicals and reducing oxidative stress in biological systems. This property could be significant in developing therapies for conditions associated with oxidative damage .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to function primarily through:

- Receptor Modulation: Acting as a ligand for various receptors involved in neurotransmission.

- Enzyme Interaction: Potentially inhibiting or activating specific enzymes linked to metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

特性

IUPAC Name |

N-methyl-2-pyrrol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOZVQRJDQYTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。